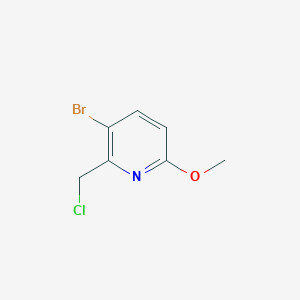

3-Bromo-2-(chloromethyl)-6-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a foundational structure in medicinal chemistry and drug design. researchgate.netnih.govnih.gov Its presence is ubiquitous in a vast number of FDA-approved drugs and biologically active natural products. researchgate.netnih.gov The nitrogen atom in the pyridine ring can improve the water solubility and bioavailability of less soluble compounds, a desirable trait for pharmaceutical agents. researchgate.netnih.gov

Pyridine scaffolds serve as versatile templates for creating diverse molecular architectures. nih.govnih.gov Chemists utilize the pyridine core to synthesize a wide range of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.goveurekaselect.com The ability to easily modify the pyridine ring through various chemical reactions allows for the fine-tuning of a molecule's pharmacological properties. researchgate.netnih.gov This adaptability makes the pyridine scaffold a "privileged scaffold" in the quest for new and more effective medicines. researchgate.net

Structural Features and Reactivity Context of 3-Bromo-2-(chloromethyl)-6-methoxypyridine

This compound is a polysubstituted pyridine derivative with distinct functional groups that dictate its chemical behavior. Its structure features a pyridine ring substituted with a bromine atom at the 3-position, a chloromethyl group at the 2-position, and a methoxy (B1213986) group at the 6-position.

| Property | Data |

| Molecular Formula | C₇H₇BrClNO |

| Molar Mass | 236.49 g/mol |

| IUPAC Name | This compound |

The reactivity of this compound is largely governed by the interplay of its substituents:

The 2-(chloromethyl) group: This is the most reactive site on the molecule. The chloromethyl group acts as an excellent electrophile, making the compound a potent alkylating agent. solubilityofthings.commedchemexpress.com It readily participates in nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments at this position. This feature is crucial for building more complex molecules. solubilityofthings.com

The 3-Bromo group: The bromine atom is a versatile functional group. It can be substituted or used in a variety of powerful carbon-carbon bond-forming reactions, such as Suzuki and Sonogashira cross-couplings. nbinno.com This allows for the introduction of diverse aryl, alkyl, or alkynyl groups, further expanding the molecular complexity.

The 6-Methoxy group: This electron-donating group influences the electronic properties of the pyridine ring, potentially affecting the reactivity of the other positions.

The combination of these three groups on a single pyridine ring makes this compound a highly valuable and versatile intermediate in multi-step organic synthesis.

Overview of Academic Research Trajectories for Related Chemical Compounds

The academic research surrounding halogenated and functionalized pyridines is vibrant and focused on developing new synthetic methodologies and applications. A significant area of research is the direct and selective C-H functionalization of pyridines. nih.govrsc.orgresearchgate.net This approach aims to create more efficient and atom-economical ways to add new functional groups to the pyridine ring without the need for pre-functionalized starting materials. rsc.org

Another major research trajectory involves the development of novel halogenation techniques. nsf.govchemrxiv.org Scientists are exploring milder and more selective methods to introduce halogen atoms at specific positions on the pyridine ring, such as the 3-position. nsf.govorgsyn.org These methods are crucial for producing the key halopyridine intermediates required for drug and agrochemical development. nsf.govchemrxiv.org

Furthermore, research continues to explore the use of substituted pyridines as building blocks for creating libraries of compounds for high-throughput screening in drug discovery. nbinno.com The ability to systematically modify the substituents on the pyridine ring allows researchers to investigate structure-activity relationships and optimize compounds for specific biological targets. The development of compounds like this compound is a direct result of these research efforts, providing chemists with advanced tools to construct the next generation of functional molecules.

Properties

Molecular Formula |

C7H7BrClNO |

|---|---|

Molecular Weight |

236.49 g/mol |

IUPAC Name |

3-bromo-2-(chloromethyl)-6-methoxypyridine |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-3-2-5(8)6(4-9)10-7/h2-3H,4H2,1H3 |

InChI Key |

IOFKUOOVYHRHGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC(=C(C=C1)Br)CCl |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Bromo 2 Chloromethyl 6 Methoxypyridine

Nucleophilic Substitution Reactionsmdpi.com

The structure of 3-Bromo-2-(chloromethyl)-6-methoxypyridine incorporates two primary electrophilic sites susceptible to nucleophilic attack: the bromine-substituted carbon of the pyridine (B92270) ring and the carbon of the chloromethyl group. The inherent electronic properties and steric environment of the pyridine ring dictate the reactivity of these sites. The chloromethyl group, being analogous to a benzylic halide, serves as a potent electrophile for substitution reactions. nih.gov Concurrently, the bromo substituent on the aromatic ring provides a handle for subsequent functionalization, often post-modification at the chloromethyl position. mdpi.com

Reactivity of the Aryl Bromide Moiety

The aryl bromide moiety at the C3 position of the pyridine ring is generally less reactive towards traditional nucleophilic aromatic substitution (SNAr) compared to the chloromethyl group. SNAr reactions typically require strong activation by electron-withdrawing groups positioned ortho or para to the leaving group, a condition not optimally met in this molecule. Consequently, direct substitution of the bromine atom by common nucleophiles is less favorable under standard conditions and often requires the use of metal catalysts to proceed efficiently, as discussed in subsequent sections.

Reactivity of the Chloromethyl Groupmdpi.comnih.gov

The 2-(chloromethyl) group exhibits significant reactivity as an electrophile in substitution reactions, a characteristic attributed to its nature as a pseudobenzylic halide. nih.gov This enhanced reactivity facilitates the formation of a stabilized transition state during nucleophilic attack, making it a prime site for introducing a variety of functional groups. For instance, the chloromethyl group can readily react with nucleophiles such as amines or alkoxides. mdpi.comechemi.com This reactivity is foundational for tethering the pyridine scaffold to other molecules or solid supports. An example includes the reaction with amine-functionalized surfaces, where the chloromethyl group undergoes substitution to form a stable covalent bond. mdpi.com This site-specific reactivity allows for the strategic construction of more complex molecular architectures.

Competitive Reaction Pathways and Selectivity

Given the two electrophilic centers, selective functionalization is a key consideration in the synthetic application of this compound. The marked difference in reactivity between the benzylic-like chloromethyl group and the aryl bromide allows for a high degree of selectivity. Nucleophilic substitution reactions can be directed almost exclusively to the chloromethyl position under conditions that leave the aryl bromide untouched. This chemoselectivity enables a modular synthetic approach: the molecule can first be anchored or linked to another moiety via the chloromethyl group, after which the less reactive bromo substituent becomes available for further, distinct chemical transformations, such as metal-catalyzed cross-coupling reactions. mdpi.com

Metal-Catalyzed Coupling Reactionsnih.gov

Transition metal catalysis provides a powerful toolkit for functionalizing this compound, particularly at the aryl bromide position, which is less amenable to nucleophilic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Stille)nih.govlibretexts.orgnih.gov

Palladium-catalyzed cross-coupling reactions are highly effective for forming new carbon-carbon bonds at the C3 position of the pyridine ring. The Suzuki-Miyaura and Stille couplings are prominent examples of these transformations. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction has been shown to proceed with high selectivity at the C(sp²)–Br bond, even in the presence of the C(sp³)–Cl bond of the chloromethyl group. nih.gov By employing a catalyst system such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand like Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄), the aryl bromide can be selectively coupled with a wide range of arylboronic acids. nih.gov This methodology yields a series of 3-aryl-2-(chloromethyl)-6-methoxypyridine derivatives in moderate to excellent yields. nih.gov The reaction is tolerant of both electron-donating and electron-withdrawing groups on the incoming arylboronic acid. nih.gov

Table 1: Selective Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids This table is based on analogous reactions reported for 1-bromo-2-(chloromethyl)benzene, demonstrating the principle of selective C(sp²)-Br coupling. nih.gov

| Arylboronic Acid Partner | Catalyst System | Product Yield (%) |

|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 85% |

| p-Tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 95% |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 92% |

| 4-Chlorophenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 80% |

| m-Tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | 91% |

Stille Coupling: The Stille reaction, which couples the aryl bromide with an organostannane reagent, represents another viable strategy for C-C bond formation. organic-chemistry.org While specific studies on this compound are not detailed, the principles of Stille coupling are broadly applicable to aryl bromides. nih.gov The reaction is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a notable drawback compared to the Suzuki-Miyaura protocol. libretexts.orgorganic-chemistry.org

Other Transition Metal-Mediated Transformationsmdpi.com

Beyond palladium-catalyzed cross-couplings, other metal-mediated reactions can be employed to modify the pyridine core. One notable transformation is the metal-halogen exchange. This reaction can selectively replace the bromine atom with a metal, creating a nucleophilic organometallic species that can then react with various electrophiles. For instance, the use of reagents like isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) can facilitate a magnesium-halogen exchange at the bromide position. mdpi.com This approach, demonstrated on the related 2,6-dibromopyridine, offers a milder alternative to traditional organolithium reagents for generating a Grignard-type intermediate, which can then be used in subsequent synthetic steps. mdpi.com

Oxidation and Reduction Chemistry

The oxidation of pyridine derivatives can be directed at either the nitrogen atom of the ring or the side-chain substituents, depending on the reagents and reaction conditions. For this compound, oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is expected to yield the corresponding N-oxide. This transformation introduces a positive charge on the nitrogen and alters the electronic properties of the ring, often facilitating subsequent reactions. wikipedia.org The oxidation of the chloromethyl group would require more specific conditions to avoid over-oxidation or reaction at other sites.

The reduction of this compound can also be selective. The bromo substituent can be removed via catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. This debromination is a common strategy in pyridine chemistry to introduce substituents at specific positions and then remove the directing bromo group. The chloromethyl group can also be reduced to a methyl group under similar catalytic hydrogenation conditions, although the relative reactivity would depend on the specific catalyst and reaction parameters. The reduction of the pyridine ring itself to a piperidine (B6355638) ring requires more forcing conditions, such as high pressure and temperature with catalysts like rhodium or ruthenium. wikipedia.org

| Reaction Type | Reagent/Catalyst | Expected Product |

| N-Oxidation | m-CPBA | This compound N-oxide |

| Debromination | Pd/C, H₂ | 2-(Chloromethyl)-6-methoxypyridine |

| Ring Hydrogenation | Rh/C, High P, High T | 3-Bromo-2-(chloromethyl)-6-methoxypiperidine |

Electrophilic Reactions on the Pyridine Ring (if applicable)

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquora.com This deactivation is further enhanced by the bromo substituent. However, the methoxy (B1213986) group at the 6-position is an electron-donating group and would activate the ring, particularly at the ortho and para positions (positions 5 and 3, respectively).

The directing effects of the substituents on this compound are complex. The methoxy group directs electrophiles to the 5-position, while the bromo and chloromethyl groups are deactivating and would direct towards the 5-position as well (meta to their own positions). Therefore, any potential electrophilic substitution, such as nitration or sulfonation, would be expected to occur, if at all, at the C5 position. However, forcing conditions, such as the use of fuming sulfuric acid for sulfonation or a mixture of nitric and sulfuric acids for nitration, would likely be required, and the yields are expected to be low. wikipedia.orgyoutube.com

| Substituent | Position | Electronic Effect | Directing Influence |

| Methoxy | 6 | Electron-donating | Ortho, Para (to C5, C3) |

| Bromo | 3 | Electron-withdrawing | Meta (to C5) |

| Chloromethyl | 2 | Electron-withdrawing | Meta (to C4, C6) |

Radical Pathways and Their Exploitation in Synthesis

The chloromethyl group of this compound is a potential site for radical reactions. Homolytic cleavage of the C-Cl bond can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by UV light. The resulting pyridylmethyl radical can then participate in various synthetic transformations, such as radical-mediated C-C bond formation. For instance, in the presence of a suitable alkene, a radical addition reaction could occur.

Furthermore, radical reactions can be initiated on the pyridine ring itself, often under Minisci-type conditions. The Minisci reaction involves the addition of a nucleophilic radical to a protonated heteroaromatic compound. nih.gov While the electron-donating methoxy group might disfavor the protonation needed for a classic Minisci reaction, related radical additions to activated pyridinium (B92312) species could be envisioned. For example, activation of the pyridine nitrogen, perhaps through N-oxide formation, could facilitate the addition of alkyl radicals. nih.gov

Investigation of Reaction Mechanisms through Kinetic and Spectroscopic Analyses

The primary site for nucleophilic attack on this compound is the benzylic carbon of the chloromethyl group. This reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.org Kinetic studies can provide evidence for this mechanism. The rate of the reaction would be expected to be second order, depending on the concentration of both the pyridine substrate and the nucleophile. libretexts.org By systematically varying the nucleophile and measuring the reaction rates, a linear free-energy relationship (LFER) could be established, providing further insight into the transition state of the reaction.

Spectroscopic methods are invaluable for elucidating the structures of reactants, products, and any observable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for characterizing the structure of the products of any reaction. Changes in chemical shifts and coupling constants can confirm the site of reaction, for example, the disappearance of the chloromethyl protons and the appearance of new signals corresponding to the product of nucleophilic substitution. wikipedia.org

Mass Spectrometry (MS) is used to determine the molecular weight of the products and can help in identifying reaction intermediates through techniques like electrospray ionization mass spectrometry (ESI-MS). rug.nl

Infrared (IR) spectroscopy can be used to monitor the disappearance of characteristic vibrational modes of the starting material and the appearance of new bands corresponding to the product.

UV-Visible spectroscopy can be employed to study the kinetics of reactions involving colored species or to detect the formation of transient intermediates that absorb in the UV-vis region. rug.nl

In cases where reaction intermediates are short-lived, advanced techniques such as stopped-flow spectroscopy or low-temperature NMR could be employed to trap and characterize these transient species, providing a more complete picture of the reaction mechanism.

Role As a Synthetic Intermediate and Building Block in Complex Molecule Construction

Precursor for Advanced Pyridyl Scaffolds

The intrinsic reactivity of 3-Bromo-2-(chloromethyl)-6-methoxypyridine makes it an ideal precursor for generating more complex and advanced pyridyl scaffolds. The presence of two distinct halogen atoms—a bromine on the aromatic ring and a chlorine on the methyl substituent—offers orthogonal reactive handles for sequential functionalization.

The bromine atom at the 3-position of the pyridine (B92270) ring is a key site for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is particularly well-suited for this purpose. nih.govlibretexts.org This reaction typically involves a palladium catalyst to couple the aryl bromide with a variety of organoboron compounds, such as arylboronic acids or their esters. researchgate.netresearchgate.net

This methodology allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the C-3 position, transforming the initial building block into a more complex, multiply substituted pyridine. The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly practical approach for generating libraries of compounds for screening purposes. nih.gov The order of reactivity for electrophilic partners in Suzuki couplings is typically I > Br > OTf >> Cl, which allows for the selective reaction at the C-Br position while leaving the C-Cl bond of the chloromethyl group intact for subsequent transformations. libretexts.org

| Reactant 1 | Reactant 2 (Organoboron) | Catalyst System (Typical) | Potential Product |

|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | 2-(Chloromethyl)-6-methoxy-3-phenylpyridine |

| This compound | Thiophene-3-boronic acid | Pd(dppf)Cl₂ / Base (e.g., Cs₂CO₃) | 2-(Chloromethyl)-6-methoxy-3-(thiophen-3-yl)pyridine |

| This compound | Pyridine-4-boronic acid | Pd(OAc)₂ / PPh₃ / Base (e.g., K₃PO₄) | 2-(Chloromethyl)-6-methoxy-3-(pyridin-4-yl)pyridine |

The dual functionality of this compound provides a strategic platform for annulation reactions, leading to the synthesis of fused heterocyclic systems. These reactions involve the formation of a new ring fused to the existing pyridine core. A common strategy involves a sequence of reactions where both the C-3 and C-2 positions are functionalized and then induced to cyclize.

For example, the chloromethyl group can be converted into a nucleophilic center, and the bromo group can be replaced with a group containing an electrophilic site. An intramolecular reaction between these newly introduced functionalities can then lead to ring closure. This approach is instrumental in creating diverse fused systems such as pyrido[2,3-d]pyrimidines or pyrazolo[3,4-b]pyridines, which are scaffolds of significant interest in medicinal chemistry due to their association with a range of biological activities. nih.govnih.gov The synthesis of these fused systems often involves intramolecular cyclization, where a functional group adds to a carbon-nitrogen triple bond (nitrile) or other reactive moieties. nih.gov

Derivatization Studies for Functional Diversity

The generation of functional diversity from this compound is readily achieved through derivatization at its two primary reactive centers. The chloromethyl group, in particular, is highly susceptible to modification.

The 2-(chloromethyl) group is an excellent electrophile, making it highly reactive toward nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various nitrogen-containing functional groups, which are prevalent in biologically active molecules.

Reaction with primary or secondary amines in the presence of a base readily displaces the chloride to form the corresponding 2-(aminomethyl)pyridine derivatives. This reaction is a fundamental method for incorporating amine functionalities, which can serve as key pharmacophores or as handles for further derivatization. Similarly, treatment with sodium azide (NaN₃) provides an efficient route to 2-(azidomethyl)pyridine. The resulting azide is a versatile intermediate that can be reduced to a primary amine or used in cycloaddition reactions, such as the "click" chemistry reaction with alkynes to form triazoles.

| Substrate | Nitrogen Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| This compound | Dimethylamine (HN(CH₃)₂) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 3-Bromo-N,N-dimethyl-1-(6-methoxypyridin-2-yl)methanamine |

| This compound | Piperidine (B6355638) | Base (e.g., Et₃N), Solvent (e.g., CH₃CN) | 3-Bromo-6-methoxy-2-(piperidin-1-ylmethyl)pyridine |

| This compound | Sodium Azide (NaN₃) | Solvent (e.g., Acetone/H₂O) | 2-(Azidomethyl)-3-bromo-6-methoxypyridine |

The creation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound offers two distinct sites for such transformations. fiveable.me

At the C-3 Position : As previously discussed, the bromine atom is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) with a wide array of carbon-based coupling partners. This allows for the formation of C(sp²)-C(sp²) or C(sp²)-C(sp) bonds, leading to biaryl or styrenyl derivatives.

At the C-2 Methyl Position : The electrophilic chloromethyl group can react with various carbon nucleophiles. For instance, reaction with cyanide sources (e.g., KCN) yields a nitrile, which extends the carbon chain by one atom and can be further hydrolyzed to a carboxylic acid or reduced to an amine. Grignard reagents (R-MgX) or organolithium compounds (R-Li) can also displace the chloride to form a new C-C bond, effectively alkylating or arylating the methyl position. fiveable.me

These orthogonal reactivities allow chemists to selectively build molecular complexity at either the pyridine ring or the side chain, providing a high degree of control in synthetic design.

Academic Applications in Specialized Chemical Fields

In academic research, particularly within medicinal chemistry, this compound is a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. Substituted methoxypyridine motifs are found in molecules designed to modulate biological targets. For instance, novel methoxypyridine-containing compounds have been developed as gamma-secretase modulators (GSMs), which are investigated for their potential in treating Alzheimer's disease by reducing the production of amyloid-beta (Aβ42) peptides. nih.gov

The subject compound serves as an excellent starting point for creating libraries of analogues for structure-activity relationship (SAR) studies. By systematically modifying the C-3 position via cross-coupling and the C-2 position via nucleophilic substitution, researchers can explore how different substituents influence a molecule's interaction with a biological target, such as an enzyme or a receptor. This systematic approach is fundamental to the process of drug discovery and lead optimization.

Organic Synthesis Research Applications

In the realm of organic synthesis, this compound is prized as a versatile intermediate for constructing complex heterocyclic structures. The presence of a reactive chloromethyl group allows for straightforward nucleophilic substitution reactions, while the bromo substituent is ideal for engaging in various cross-coupling reactions.

A primary application of this compound is in the synthesis of imidazo[1,2-a]pyridines, a class of fused heterocyclic compounds with a wide spectrum of biological activities. acs.org The general synthetic route involves the reaction of this compound with a diverse range of amino-containing molecules, such as substituted anilines or aminoheterocycles. This initial reaction is followed by an intramolecular cyclization to form the core imidazo[1,2-a]pyridine scaffold.

Researchers have successfully utilized this methodology to create libraries of novel compounds for biological screening. For example, new series of imidazo[1,2-a]pyridine derivatives have been synthesized and investigated for their potential as anticancer, antitubercular, and phosphodiesterase 10A (PDE10A) inhibitors.

Table 1: Selected Applications in Organic Synthesis

| Target Compound Class | Synthetic Approach | Potential Application |

|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Reaction with substituted anilines followed by cyclization. | Anticancer agents |

| Imidazo[1,2-a]pyridine analogues | Reaction with various aminoheterocycles followed by cyclization. | Antitubercular agents |

Agrochemical Precursor Development

The structural motifs present in this compound are of significant interest in the development of new agrochemicals. Halogenated pyridines are a well-established class of compounds in the agrochemical industry, and this particular molecule serves as a key starting material for novel pesticides and herbicides.

Patented research demonstrates its use in creating new pyridine derivatives with herbicidal activity. The synthesis involves reacting this compound with various nucleophiles like alcohols, thiols, and amines to modify the chloromethyl group. The resulting library of compounds has been screened for herbicidal efficacy, with some showing excellent activity against a range of common weeds.

Similarly, it is a precursor for imidazopyridine-based pesticides. By reacting it with specific aminoazoles, chemists can construct compounds effective against various agricultural pests, including insects and fungi. Furthermore, its role as an intermediate in the synthesis of novel imidazo[1,2-a]pyridine derivatives has been explored for developing new fungicides to combat plant pathogenic fungi.

Table 2: Applications in Agrochemical Development

| Agrochemical Class | Synthetic Intermediate | Target Pest/Weed |

|---|---|---|

| Pyridine Herbicides | This compound | Various weeds |

| Imidazopyridine Pesticides | This compound | Insects and fungi |

Exploratory Research in Materials Science for Halogenated Heterocycles

The field of materials science has shown a growing interest in halogenated organic compounds due to their unique electronic and physical properties, which can lead to applications in areas like organic light-emitting diodes (OLEDs). The introduction of halogen atoms into organic molecules can significantly influence properties such as thermal stability, flame retardancy, molecular packing, and electronic structure.

While direct applications of this compound in materials are still in exploratory stages, its structure is relevant to the broader study of halogenated heterocycles in materials science. Halogen bonding, a non-covalent interaction involving a halogen atom, is a powerful tool for designing and constructing novel supramolecular architectures and functional materials. The bromine atom on the pyridine ring could potentially participate in such interactions, influencing the crystal packing and solid-state properties of derived materials.

Research into pyrene-pyridine derivatives for OLEDs has shown that the introduction of halogen atoms can alter the carrier mobility of the molecules. For instance, a brominated pyrene-pyridine derivative used as a hole-transporting layer in a yellow OLED demonstrated good efficiency and high luminance. Although this example does not use the exact subject compound, it highlights the principle that halogenated pyridines are a promising class of materials for electronic applications, suggesting a potential future for derivatives of this compound in this field.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT, B3LYP)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in elucidating the fundamental properties of 3-Bromo-2-(chloromethyl)-6-methoxypyridine. These methods provide a robust framework for predicting molecular characteristics with a high degree of accuracy.

Geometrical Optimization and Conformational Analysis

The initial step in the computational investigation of this compound involves the optimization of its geometry. This process seeks to find the most stable arrangement of atoms in space, corresponding to a minimum on the potential energy surface. For a molecule with a flexible chloromethyl group, conformational analysis is crucial. Different rotational positions (conformers) of the -CH2Cl group relative to the pyridine (B92270) ring will possess varying energies.

Computational studies on substituted pyridines have demonstrated that the precise bond lengths and angles are influenced by the electronic nature of the substituents. researchgate.netnih.gov For this compound, the bulky bromine atom at the 3-position and the methoxy (B1213986) group at the 6-position will likely induce some steric strain, potentially leading to slight distortions from a perfectly planar pyridine ring. The C-Br, C-Cl, and C-O bond lengths can be accurately predicted, as can the torsional angle of the chloromethyl group.

A hypothetical data table for the optimized geometrical parameters of the most stable conformer, based on typical values for similar structures, is presented below.

| Parameter | Predicted Value |

| C2-C3 Bond Length | ~1.40 Å |

| C3-Br Bond Length | ~1.90 Å |

| C2-CH2Cl Bond Length | ~1.52 Å |

| C-Cl Bond Length | ~1.78 Å |

| C6-O Bond Length | ~1.36 Å |

| C-N-C Bond Angle | ~117° |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of this compound dictates its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

For this molecule, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and the methoxy group, with some contribution from the bromine atom's lone pairs. The LUMO is likely to be localized on the pyridine ring and the chloromethyl group, particularly the antibonding σ* orbital of the C-Cl bond, making it susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the oxygen of the methoxy group are expected to be regions of high negative potential. The hydrogen atoms and the area around the chloromethyl group will likely exhibit positive potential.

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 | Electron-rich pyridine ring and substituents |

| LUMO | -1.2 | Primarily on the pyridine ring and C-Cl antibonding orbital |

| HOMO-LUMO Gap | 5.3 | Indicative of a relatively stable molecule |

Natural Bond Orbital (NBO) and Charge Delocalization Studies

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the delocalization of electron density within a molecule, which is often described in terms of hyperconjugation. uni-muenchen.deyoutube.com This analysis transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, akin to a Lewis structure.

In this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. Significant delocalization is expected from the lone pairs of the nitrogen, oxygen, and bromine atoms into the antibonding orbitals of the pyridine ring. Furthermore, the interaction between the lone pairs of the chlorine atom and the adjacent σ* orbitals can be investigated. The stabilization energies associated with these delocalizations provide a quantitative measure of their importance. nih.govrsc.org For instance, the interaction between a lone pair on the methoxy oxygen and an adjacent C-C π* orbital would indicate electron donation into the ring.

Reactivity Descriptors (e.g., Fukui Functions)

Conceptual DFT provides a set of reactivity descriptors that can predict the most reactive sites within a molecule. Fukui functions are particularly useful for this purpose. youtube.comechemi.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

The Fukui function f-(r) relates to nucleophilic attack (the site that best accommodates an added electron).

The Fukui function f+(r) relates to electrophilic attack (the site most susceptible to electron removal).

The dual descriptor Δf(r) can also pinpoint sites for nucleophilic and electrophilic attack with greater precision. datapdf.com

For this compound, calculations would likely show that the carbon atom of the chloromethyl group is a primary site for nucleophilic attack, due to the electron-withdrawing nature of the chlorine atom. Electrophilic attack would be predicted to occur on the pyridine ring, at positions with higher electron density, influenced by the directing effects of the bromo and methoxy substituents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be employed to explore the potential reaction mechanisms involving this compound. For example, the mechanism of nucleophilic substitution at the chloromethyl group can be investigated. By modeling the reaction pathway, including the transition state, the activation energy for the reaction can be calculated. This provides valuable information on the reaction's feasibility and rate.

A plausible reaction would be the displacement of the chloride ion by a nucleophile. Computational studies could compare an SN2-type mechanism (a single transition state) with a possible SN1-type mechanism (involving a carbocation intermediate). The stability of the potential pyridylmethyl carbocation could be assessed, though an SN2 pathway is generally more common for primary halides. The influence of the pyridine ring and its substituents on the stability of the transition state would be a key aspect of such a study.

Intermolecular Interactions and Non-Covalent Bonding Phenomena

The way this compound molecules interact with each other and with other molecules is governed by non-covalent interactions. These include hydrogen bonding, halogen bonding, and π-π stacking. While the molecule itself does not have strong hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor.

More significantly, the bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen (the σ-hole) interacts with a nucleophile. Computational analysis can map the electrostatic potential on the surface of the bromine atom to identify the σ-hole and predict the strength and directionality of potential halogen bonds.

Furthermore, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) can be determined through computational modeling, providing insight into the solid-state packing of the compound or its interactions in solution.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic parameters of molecules, providing valuable insights that complement experimental data. For "this compound," where dedicated experimental spectroscopic studies may be limited, computational methods such as Density Functional Theory (DFT) are instrumental in predicting its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation and characterization of the compound.

The prediction of spectroscopic parameters typically involves a multi-step computational workflow. Initially, the molecule's geometry is optimized to find its most stable conformation. This is a critical step as the calculated spectroscopic data are highly dependent on the molecular structure. Following optimization, specific computational methods are applied to predict the NMR chemical shifts and the vibrational frequencies corresponding to the IR spectrum.

For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach. tandfonline.com This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The choice of the DFT functional and basis set is crucial for the accuracy of these predictions. Functionals like B3LYP and long-range corrected functionals such as ωB97X-D, paired with basis sets like 6-311++G(d,p) or cc-pVTZ, have been shown to provide a good balance of accuracy and computational cost for predicting ¹H and ¹³C NMR spectra of organic molecules, including substituted pyridines. tandfonline.comresearchgate.netnih.gov

For IR spectra prediction, the process involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net

Given the lack of specific published computational studies on "this compound," the following tables present predicted ¹H and ¹³C NMR chemical shifts and a selection of predicted IR vibrational frequencies. These values are illustrative and based on established DFT methodologies for similar halogenated and methoxy-substituted pyridine derivatives.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing effects of the bromine and chlorine atoms, and the electron-donating effect of the methoxy group, all play a role in determining the final chemical shift values.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | 7.85 | d | Influenced by the adjacent bromine atom. |

| H-5 | 6.90 | d | Influenced by the adjacent methoxy group. |

| -CH₂Cl | 4.75 | s | Singlet for the chloromethyl protons. |

| -OCH₃ | 3.95 | s | Singlet for the methoxy protons. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are also highly dependent on the substituent effects on the pyridine ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | 152.0 | Attached to the chloromethyl group. |

| C-3 | 115.0 | Attached to the bromine atom. |

| C-4 | 140.0 | |

| C-5 | 112.0 | |

| C-6 | 163.0 | Attached to the methoxy group. |

| -CH₂Cl | 45.0 | Chloromethyl carbon. |

| -OCH₃ | 54.0 | Methoxy carbon. |

Predicted IR Vibrational Frequencies

The predicted IR spectrum would show characteristic bands for the various functional groups present in the molecule. The table below lists some of the key predicted vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Notes |

| C-H stretching (aromatic) | 3100 - 3000 | Typical for pyridine ring C-H bonds. |

| C-H stretching (aliphatic) | 3000 - 2850 | For the -CH₂Cl and -OCH₃ groups. |

| C=N and C=C stretching | 1600 - 1450 | Characteristic pyridine ring vibrations. |

| C-O stretching (aryl ether) | 1250 - 1200 | For the Ar-O-CH₃ bond. |

| C-Br stretching | 650 - 550 | |

| C-Cl stretching | 800 - 600 |

It is important to reiterate that the data presented in these tables are illustrative predictions based on established computational methodologies and have not been derived from a specific published study on "this compound." Experimental verification would be necessary to confirm these predicted values.

Advanced Analytical Techniques in the Research and Characterization of Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 3-Bromo-2-(chloromethyl)-6-methoxypyridine, the ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) protons, the chloromethyl protons, and the two aromatic protons on the pyridine (B92270) ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

| Chloromethyl (-CH₂Cl) | 4.6 - 4.8 | Singlet | 2H |

| Pyridine-H (H-4 or H-5) | 7.0 - 7.8 | Doublet | 1H |

| Pyridine-H (H-4 or H-5) | 7.5 - 8.2 | Doublet | 1H |

Note: The exact chemical shifts and coupling constants would depend on the solvent used and the specific electronic effects of the substituents.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | 53 - 56 |

| Chloromethyl (-CH₂Cl) | 45 - 50 |

| C-Br (C-3) | 110 - 115 |

| C-H (C-4 or C-5) | 115 - 140 |

| C-H (C-4 or C-5) | 115 - 140 |

| C-Cl (C-2) | 150 - 155 |

| C-O (C-6) | 160 - 165 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and for determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would show correlations between the two coupled aromatic protons on the pyridine ring, helping to confirm their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC spectrum would show correlations between each proton and the carbon atom to which it is directly attached. This would definitively link the proton signals of the methoxy and chloromethyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons would show a correlation to the C-6 carbon, and the chloromethyl protons would show correlations to the C-2 and C-3 carbons, confirming the substituent positions on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS would be used to assess its purity. A pure sample would show a single peak in the gas chromatogram, and the mass spectrum corresponding to that peak would provide the molecular ion and characteristic fragmentation pattern, confirming the compound's identity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. The presence of bromine and chlorine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion peak due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, and ³⁷Cl).

Predicted HRMS Data for [M+H]⁺:

| Ion Formula | Calculated m/z |

| C₇H₈⁷⁹Br³⁵ClNO⁺ | 235.9478 |

| C₇H₈⁸¹Br³⁵ClNO⁺ | 237.9457 |

| C₇H₈⁷⁹Br³⁷ClNO⁺ | 237.9448 |

| C₇H₈⁸¹Br³⁷ClNO⁺ | 239.9428 |

The observation of this distinct isotopic cluster would provide strong evidence for the presence of one bromine and one chlorine atom in the molecule and would confirm its elemental formula.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy relies on the absorption of infrared radiation at frequencies that match the vibrational frequencies of the molecule. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. In the context of pyridine derivatives, characteristic IR absorption bands are expected for the pyridine ring, as well as for its substituents. For instance, the synthesis and characterization of the related compound, 2-bromo-6-chloromethylpyridine, utilized Fourier-transform infrared (FT-IR) spectroscopy to monitor the conversion of reaction steps. mdpi.com

Raman Spectroscopy , conversely, is a light scattering technique. When monochromatic light interacts with a molecule, most of it is scattered elastically (Rayleigh scattering). However, a small fraction is scattered inelastically (Raman scattering), with the energy difference corresponding to the vibrational energy levels of the molecule. For a vibrational mode to be Raman active, it must cause a change in the polarizability of the molecule. Raman and IR spectroscopy are often complementary, as some vibrations may be strong in one technique and weak or absent in the other.

For pyridine itself, extensive studies have detailed its vibrational modes. sigmaaldrich.comresearchgate.net The ring stretching vibrations (C-C and C=N) typically appear in the 1400-1600 cm⁻¹ region. The ring breathing mode, a symmetric vibration of the entire ring, is a particularly characteristic and often intense band in the Raman spectrum, appearing around 991 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic ring are generally observed in the 3000-3100 cm⁻¹ region. elixirpublishers.com

For a substituted pyridine like this compound, the spectra would be more complex. The presence of a bromine atom, a chloromethyl group, and a methoxy group would each introduce new vibrational modes and shift the frequencies of the pyridine ring vibrations.

C-Br Stretching: The carbon-bromine stretching vibration is typically observed in the lower frequency region of the mid-infrared spectrum, generally between 500 and 600 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration usually appears in the range of 600-800 cm⁻¹.

C-O Stretching: The methoxy group would exhibit a characteristic C-O stretching vibration, typically a strong band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

CH₃ Vibrations: The methyl group of the methoxy substituent would also show symmetric and asymmetric stretching and bending vibrations.

Computational methods, such as Density Functional Theory (DFT), are often employed to predict and help assign the vibrational frequencies of complex molecules. acs.orgacs.orgnih.gov These theoretical calculations can provide a robust basis for interpreting the experimental IR and Raman spectra of novel pyridine derivatives.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While the crystal structure of this compound is not publicly documented, data from related structures provide valuable insights into the expected molecular geometry and packing. For example, the crystal structure of 2-(chloromethyl)pyridine (B1213738) has been determined, revealing key structural parameters. researchgate.net Similarly, the structure of 2,6-bis(chloromethyl)pyridine (B1207206) shows the orientation of the chloromethyl groups relative to the pyridine ring. nih.gov

In a hypothetical crystal structure of this compound, one would expect the pyridine ring to be essentially planar. The substituents—bromo, chloromethyl, and methoxy groups—would adopt specific conformations relative to the ring. The packing of the molecules in the crystal would be influenced by potential weak intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, as well as halogen bonding involving the bromine and chlorine atoms. Studies on other substituted pyridines have highlighted the importance of such interactions in directing the supramolecular architecture. nih.govresearchgate.netiucr.orgnih.gov

Below is a table summarizing crystallographic data for some related chloromethyl-substituted pyridine derivatives, illustrating the type of information obtained from a single-crystal XRD study.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| 2-(Chloromethyl)pyridine researchgate.net | C₆H₆ClN | Monoclinic | P2₁/c | 6.5211 | 10.2467 | 9.1436 | 94.177 | 609.35 | 4 |

| 2,6-Bis(chloromethyl)pyridine nih.gov | C₇H₇Cl₂N | Monoclinic | P2₁/n | 8.9927 | 12.1581 | 7.4893 | 113.535 | 750.72 | 4 |

| 2-Chloro-5-(chloromethyl)pyridine researchgate.net | C₆H₅Cl₂N | Monoclinic | P2₁/c | 4.0770 | 10.322 | 16.891 | 95.95 | 707.0 | 4 |

Data sourced from referenced crystallographic studies.

This table demonstrates the precise unit cell parameters that can be determined. From these data and the atomic coordinates, a complete picture of the molecular and supramolecular structure can be built.

Chromatographic Methods for Separation and Purification (e.g., HPLC)

Chromatographic techniques are indispensable for the separation, purification, and analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for pyridine derivatives. The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving effective separation.

For pyridine and its derivatives, which are often basic and polar, several HPLC strategies can be employed. helixchrom.comsielc.com

Reversed-Phase HPLC (RP-HPLC) is the most common mode of HPLC. It utilizes a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase (usually a mixture of water and a water-miscible organic solvent like acetonitrile (B52724) or methanol). sielc.comresearchgate.netnih.govnih.gov To improve the peak shape and retention of basic compounds like pyridines, an acidic modifier such as formic acid, trifluoroacetic acid, or phosphoric acid is often added to the mobile phase. This suppresses the ionization of silanol (B1196071) groups on the silica (B1680970) support and protonates the pyridine nitrogen, leading to more consistent interactions.

Mixed-Mode Chromatography combines reversed-phase and ion-exchange functionalities on a single stationary phase. This can offer unique selectivity for separating complex mixtures of polar and ionizable compounds, including isomers of substituted pyridines. helixchrom.comhelixchrom.com

Hydrogen-Bonding Chromatography , using specialized columns like SHARC 1, provides an alternative separation mechanism based on the hydrogen-bonding interactions between the analyte and the stationary phase. This can be particularly useful for separating isomers where subtle differences in hydrogen bonding capacity exist. sielc.com

For the purification of this compound from a reaction mixture, a preparative HPLC method would likely be developed. The conditions would be optimized to maximize the resolution between the desired product and any starting materials, byproducts, or isomers. The following table illustrates typical starting conditions for the HPLC analysis of pyridine derivatives, which could be adapted for the target compound.

| Column Type | Mobile Phase Composition | Detection | Application Notes |

| C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Phosphoric Acid | UV (e.g., 254 nm) | Good general-purpose method for many pyridine derivatives. sielc.com |

| Amaze SC (Mixed-Mode) | Acetonitrile/Water with Ammonium Formate (pH 3) | UV (e.g., 254 nm), MS | Effective for separating mixtures of pyridine, bromopyridine, and bipyridine. helixchrom.com |

| SHARC 1 (Hydrogen-Bonding) | Acetonitrile/Methanol with Formic Acid and Ammonium Formate | UV (e.g., 270 nm), MS | Useful for separating isomers of aminopyridines based on hydrogen bonding. sielc.com |

The development of a robust HPLC method is crucial for both the final purification of this compound and for its subsequent analysis to determine purity.

Structural Modifications and Structure Reactivity Relationships

Influence of Halogen Substituents (Bromine, Chlorine) on Pyridine (B92270) Ring Reactivity

The presence of both bromine and chlorine atoms significantly modifies the reactivity of the pyridine ring. Halogens generally exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) due to their high electronegativity and an electron-donating resonance effect (+M) via their lone pairs. In the case of pyridine, which is already an electron-deficient ring system compared to benzene, the strong -I effect of halogens further deactivates the ring towards electrophilic substitution. uoanbar.edu.iqwikipedia.org This deactivation makes reactions like nitration or halogenation require harsh conditions. uoanbar.edu.iqnih.gov

Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic attack. The positions ortho and para (2, 4, and 6) to the ring nitrogen are particularly electron-poor and are the primary sites for nucleophilic substitution. uoanbar.edu.iqslideshare.net The halogens at positions 2 and 3 serve as leaving groups in nucleophilic aromatic substitution (SNAr) reactions, although the rate is influenced by their position. slideshare.net The order of reactivity for leaving groups in such reactions is often I > Br > Cl > F. The structural influence of these halogens can also manifest in the solid state, with the potential for structure-directing halogen bonds increasing in the order of Cl < Br < I. mdpi.com

Electronic and Steric Effects of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) at the 6-position introduces its own set of electronic and steric effects. Electronically, the methoxy group exhibits a -I (inductive) effect due to the electronegativity of the oxygen atom and a strong +M (mesomeric or resonance) effect, where the oxygen's lone pairs donate electron density to the aromatic ring.

In pyridine, the +M effect of the methoxy group increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent. This can help to counteract the deactivating effects of the halogens and the ring nitrogen to some extent. The methoxy group's ability to donate electrons can stabilize the protonated form of pyridine, potentially increasing its basicity compared to the unsubstituted ring. reddit.com However, the net effect depends on the position of the substituent and the nature of the reaction. For instance, a methoxy group can increase the acidity of the proton at the meta-position. researchgate.net

Sterically, the methoxy group is relatively small but can still influence the approach of reagents to the adjacent positions, namely the nitrogen atom and the C-5 position. Its presence can create steric hindrance that affects reaction rates and regioselectivity. Studies on related molecules like 2-chloro-6-methoxypyridine (B123196) show that the interplay between the halogen and the methoxy group has a marked influence on the electronic structure and spectral properties of the molecule. researchgate.net

Reactivity Modulations Induced by the Chloromethyl Functionality

The chloromethyl group (-CH₂Cl) at the 2-position is primarily a site of reactivity rather than a modulator of the ring's aromatic character. This group is a classic electrophilic center. The chlorine atom is a good leaving group, making the benzylic-like carbon susceptible to nucleophilic substitution (SN2) reactions.

This functionality allows for a wide range of synthetic transformations, where a nucleophile displaces the chloride to form a new C-Nu bond. This is a common strategy for tethering the pyridine scaffold to other molecules or functionalized surfaces. mdpi.com The reactivity of the chloromethyl group is well-established; for example, tertiary amines react with similar functionalities to form quaternary salts. wikipedia.org In the context of synthesizing related compounds, the chloromethyl group is often introduced in the final steps of a synthetic sequence by chlorinating a corresponding hydroxymethyl or methyl group. mdpi.comorientjchem.org The presence of the adjacent bromine atom at the 3-position may exert a minor steric or electronic influence on the reactivity of the chloromethyl group, but the primary driver of its reactions is the lability of the C-Cl bond.

| Substituent Group | Position | Electronic Effect | Influence on Ring Reactivity | Primary Site Reactivity |

|---|---|---|---|---|

| Bromine (Br) | 3 | -I (strong), +M (weak) | Deactivates towards electrophilic substitution; Activates towards nucleophilic substitution. | Can act as a leaving group in nucleophilic aromatic substitution. |

| Chloromethyl (-CH₂Cl) | 2 | -I (weak) | Minor deactivation of the ring. | Highly reactive towards nucleophiles (SN2 reaction at the methylene (B1212753) carbon). |

| Methoxy (-OCH₃) | 6 | -I (moderate), +M (strong) | Activates the ring, counteracting deactivation by halogens. | Directs electrophiles to ortho/para positions (relative to itself). |

Comparative Studies with Positional Isomers and Analogues

The specific arrangement of substituents in 3-Bromo-2-(chloromethyl)-6-methoxypyridine dictates its unique properties when compared to its isomers. For instance, moving the bromine from the 3-position to the 5-position would likely have a minimal impact on the reactivity of the 2-chloromethyl and 6-methoxy groups, as the electronic effects would be transmitted differently through the ring.

A comparison with an isomer like 2-Bromo-6-(chloromethyl)pyridine highlights the importance of the methoxy group. mdpi.com Without the electron-donating methoxy group, the pyridine ring in this analogue would be significantly more electron-deficient, likely affecting its solubility and the reactivity of the ring itself in, for example, metal-catalyzed cross-coupling reactions.

Another analogue, 3-Bromo-2-chloro-6-methoxypyridine , lacks the reactive chloromethyl handle but features a chloro substituent directly on the ring at the 2-position. aobchem.com Here, both halogens act as potential leaving groups in nucleophilic aromatic substitution, with the reactivity at each position influenced by the electronic push from the methoxy group and the pull from the ring nitrogen.

Comparing it to 3-Bromo-2-chloro-6-methylpyridine demonstrates the difference between a methoxy and a methyl group. sigmaaldrich.com The methyl group is electron-donating through a weaker inductive effect (+I) and hyperconjugation, making it less activating than the methoxy group with its strong resonance donation. This would render the ring of the methyl-analogue less reactive in electrophilic substitutions and more susceptible to deprotonation at the methyl group under strong basic conditions.

| Compound Name | Key Structural Difference | Predicted Impact on Reactivity |

|---|---|---|

| This compound | Base compound | Reactive -CH₂Cl group for SN2; Ring reactivity modulated by Br and OMe. |

| 2-Bromo-6-(chloromethyl)pyridine | Lacks the 6-methoxy group. | More electron-deficient ring; Retains SN2 reactivity at the -CH₂Cl group. |

| 3-Bromo-2-chloro-6-methoxypyridine | -CH₂Cl replaced by -Cl. | Lacks the SN2 site; Features two halogen leaving groups on the ring for SNAr. |

| 3-Bromo-2-chloro-6-methylpyridine | -CH₂Cl replaced by -Cl and -OMe replaced by -CH₃. | Ring is less electron-rich than the methoxy analogue; Possesses two halogen leaving groups. |

General Principles of Substituent Effects on Pyridine Chemistry

The chemistry of this compound is a textbook example of the established principles of substituent effects on the pyridine ring.

Ring Deactivation : The pyridine nitrogen is electronegative, making the ring electron-deficient and less reactive towards electrophiles than benzene. uoanbar.edu.iqwikipedia.org This effect is amplified by electron-withdrawing substituents like halogens.

Positional Reactivity : Electrophilic substitution, when it occurs, preferentially happens at the 3- and 5-positions (meta-like), which are less electron-deficient than the 2-, 4-, and 6-positions (ortho/para-like). uoanbar.edu.iq Conversely, nucleophilic substitution is favored at the 2-, 4-, and 6-positions. uoanbar.edu.iqslideshare.net

Substituent Directing Effects : Electron-donating groups (like -OCH₃) activate the ring and direct incoming electrophiles to the positions ortho and para relative to themselves, while also enhancing the ring's basicity. reddit.comscribd.com Electron-withdrawing groups deactivate the ring and direct incoming electrophiles to positions meta to themselves.

Leaving Group Ability : Halogens directly attached to the pyridine ring can serve as leaving groups in nucleophilic aromatic substitution reactions, a process facilitated by the electron-withdrawing nature of the ring nitrogen. slideshare.net

Side-Chain Reactivity : The reactivity of substituents attached to the ring, such as the chloromethyl group, is often the most synthetically useful feature of the molecule, allowing for derivatization without altering the core heterocyclic structure.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of green chemistry principles is paramount in modern organic synthesis. biosynce.comnih.gov For 3-Bromo-2-(chloromethyl)-6-methoxypyridine, this translates to developing synthetic pathways that are not only high-yielding but also environmentally benign. biosynce.comnih.gov

Current synthetic strategies for halogenated pyridines often rely on harsh reagents and conditions. Future research will likely focus on several key areas to improve sustainability:

Alternative Reagents: The use of pyrophoric reagents like n-butyllithium in the synthesis of related compounds can be replaced with safer alternatives such as isopropylmagnesium chloride lithium chloride complex (Turbo Grignard). This approach offers milder reaction conditions and easier handling.

Green Solvents and Catalysts: A significant shift towards the use of environmentally friendly solvents is expected. biosynce.com Pyridine (B92270) and its derivatives can sometimes act as both solvent and catalyst, enhancing reaction efficiency. biosynce.com Furthermore, the development of recyclable, non-toxic catalysts is a central theme in green chemistry. nih.gov

Energy-Efficient Methods: Techniques such as microwave-assisted synthesis and ultrasonic production can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Photocatalysis: Visible-light-mediated photocatalysis is emerging as a powerful and sustainable tool in organic synthesis. eurekalert.orgbionity.com It operates under mild conditions and can be used to construct pyridine-containing compounds with high efficiency, offering a greener alternative to traditional methods. eurekalert.orgbionity.comacs.org

Discovery of Novel Chemical Transformations and Catalytic Systems

The functional groups of this compound—a bromine atom, a chloromethyl group, and a methoxy (B1213986) group on a pyridine ring—offer multiple sites for chemical modification. Future research will undoubtedly uncover novel transformations and more sophisticated catalytic systems to exploit this reactivity with high selectivity.

Direct C-H functionalization is a particularly attractive strategy as it minimizes waste by avoiding pre-functionalized starting materials. bohrium.comrsc.org While the electron-deficient nature of the pyridine ring can make this challenging, various catalytic systems have been developed to address this. bohrium.comrsc.org

Key areas for future exploration include:

Advanced Catalytic Systems: The development of novel ligands and transition-metal catalysts will continue to be a major focus. Palladium-catalyzed cross-coupling reactions, for instance, have shown high selectivity for the C(sp²)–Br bond over the C(sp³)–Cl bond in similar structures, a principle that is directly applicable to this compound. nih.gov The use of abnormal N-heterocyclic carbenes (aNHCs) as ligands for palladium has also shown promise in activating inert chemical bonds. chemrxiv.org

Photocatalytic Functionalization: Photocatalysis offers unique reaction pathways that are often inaccessible through traditional thermal methods. researchgate.netnih.gov By generating pyridinyl radicals, it is possible to achieve novel C-H functionalizations with distinct positional selectivity. researchgate.netnih.gov

Metal-Free Reactions: The development of metal-free catalytic systems is a growing area of interest due to the reduced cost and toxicity. For instance, facile metal-free annulation strategies have been developed for the synthesis of polysubstituted pyridines. mdpi.com

Below is a table summarizing various catalytic systems that could be explored for the functionalization of this compound.

| Catalyst Type | Reaction | Potential Application for this compound |

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Suzuki, Heck, Sonogashira Cross-Coupling | Selective functionalization at the C3-bromo position. nih.govnih.gov |

| Copper | Ullmann Condensation, C-N/C-O Coupling | Formation of new carbon-nitrogen or carbon-oxygen bonds at the C3 position. |

| Nickel | Cross-Coupling Reactions | Alternative to palladium for cross-coupling, potentially offering different reactivity or selectivity. |

| Rhodium/Ruthenium | C-H Activation/Functionalization | Direct introduction of new functional groups at available C-H positions on the pyridine ring. |

| Organophotocatalysts (e.g., 4CzIPN, Rose Bengal) | Redox-Neutral Transformations | Mild and selective functionalization of the pyridine ring or side chains via radical intermediates. eurekalert.orgacs.org |

| Dithiophosphoric Acid | Photochemical C-H Functionalization | Catalytic functionalization of pyridines with radicals derived from allylic C-H bonds. researchgate.netnih.gov |

Integration of Machine Learning and AI in Synthetic Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize organic synthesis by providing powerful predictive tools. acs.orgiscientific.orgnih.gov For a molecule like this compound, AI can be instrumental in several ways:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes that may not be obvious to a human chemist. acs.orgnih.gov These systems analyze vast databases of chemical reactions to identify the most promising pathways. nih.gov

Reaction Outcome and Yield Prediction: ML models can predict the likely products of a reaction, including side products, and even estimate the potential yield. researchgate.nettechnologynetworks.com This can save significant time and resources by avoiding unpromising experiments. technologynetworks.com

Regioselectivity Prediction: A major challenge in the synthesis of polysubstituted pyridines is controlling the position of incoming functional groups. ML models, such as RegioML, are being developed to predict the regioselectivity of reactions like electrophilic aromatic substitution with high accuracy. chemrxiv.orgrsc.org These models often combine machine-learned representations with quantum mechanical descriptors to make their predictions. nih.gov

Optimization of Reaction Conditions: AI can be used to identify the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts. technologynetworks.com This is often achieved through a closed-loop system where the AI proposes experiments, which are then performed by an automated system, and the results are fed back to the AI to refine its model. technologynetworks.com

The table below illustrates the potential applications of AI and machine learning in the synthesis of this compound.

| AI/ML Application | Description | Relevance to this compound |

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest retrosynthetic pathways for a target molecule. acs.orgnih.gov | Designing the most efficient and cost-effective route to the target compound from available starting materials. |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. acs.org | Validating proposed synthetic steps and anticipating potential side reactions. |

| Regioselectivity Prediction | Models predict the site of reaction on a molecule with multiple reactive positions. chemrxiv.orgrsc.orgnih.gov | Predicting the outcome of electrophilic or nucleophilic substitution reactions on the pyridine ring. |

| Yield Optimization | ML algorithms analyze experimental data to suggest conditions for maximizing product yield. technologynetworks.com | Fine-tuning the synthesis to improve its efficiency and economic viability. |

| Generative Molecular Design | AI models generate novel molecular structures with desired properties, along with their synthetic recipes. youtube.com | Designing derivatives of this compound with specific biological or material properties. |

Exploration of Flow Chemistry and Automated Synthesis for Scalability

To move from laboratory-scale synthesis to industrial production, scalability is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. researchgate.netbohrium.comacs.org

Flow Chemistry: In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs. nih.gov This approach offers superior control over reaction parameters such as temperature and mixing, leading to higher yields, better reproducibility, and improved safety, especially for highly exothermic or hazardous reactions. acs.orgnih.gov For the synthesis of pharmaceutical intermediates, flow chemistry can enable safer and more efficient manufacturing. acs.org

Automated Synthesis: Robotic systems can perform chemical reactions with high precision and throughput. nus.edu.sg These platforms can be programmed to carry out multi-step syntheses, including reaction work-up and purification, with minimal human intervention. nus.edu.sg When combined with AI for reaction planning and optimization, these automated systems can dramatically accelerate the discovery and development of new molecules. technologynetworks.com

The integration of these technologies will likely be key to unlocking the full potential of this compound as a valuable chemical intermediate. The ability to safely, efficiently, and reproducibly synthesize this compound on a large scale will be a critical enabler for its application in various fields. researchgate.netbohrium.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.